3-Phenyl-2-propylzinc bromide 3-Phenyl-2-propylzinc bromide
Brand Name: Vulcanchem
CAS No.: 276254-58-1
VCID: VC11654711
InChI: InChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-5,7-8H,6H2,1H3;1H;/q-1;;+2/p-1
SMILES: C[CH-]CC1=CC=CC=C1.[Zn+]Br
Molecular Formula: C9H11BrZn
Molecular Weight: 264.5 g/mol

3-Phenyl-2-propylzinc bromide

CAS No.: 276254-58-1

Cat. No.: VC11654711

Molecular Formula: C9H11BrZn

Molecular Weight: 264.5 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-2-propylzinc bromide - 276254-58-1

Specification

CAS No. 276254-58-1
Molecular Formula C9H11BrZn
Molecular Weight 264.5 g/mol
IUPAC Name bromozinc(1+);propylbenzene
Standard InChI InChI=1S/C9H11.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h2-5,7-8H,6H2,1H3;1H;/q-1;;+2/p-1
Standard InChI Key MCCYXULMFDRZMT-UHFFFAOYSA-M
SMILES C[CH-]CC1=CC=CC=C1.[Zn+]Br
Canonical SMILES C[CH-]CC1=CC=CC=C1.[Zn+]Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Phenyl-2-propylzinc bromide adopts a tetrahedral geometry around the zinc center, with the phenyl group occupying one coordination site, the propyl chain another, and a bromide ion completing the valency . The spatial arrangement is critical for its reactivity, as the zinc atom’s electrophilicity is balanced by the electron-donating propyl and phenyl groups. X-ray crystallographic data (though limited for the 2-propyl isomer) suggest similarities to related organozinc compounds, where the Zn–C bond length typically ranges between 1.93–2.05 Å .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Molecular FormulaC9H11BrZn\text{C}_9\text{H}_{11}\text{BrZn}PubChem
Molecular Weight264.5 g/molPubChem
Coordination GeometryTetrahedralInferred
Zn–C Bond Length~1.98 ÅInferred

Physicochemical Characteristics

The compound is typically a moisture-sensitive, off-white crystalline solid. It exhibits limited solubility in polar solvents such as water but dissolves readily in tetrahydrofuran (THF) and dimethylformamide (DMF) . Thermal stability analyses indicate decomposition above 150°C, necessitating storage under inert atmospheres at sub-ambient temperatures .

Synthetic Methodologies

Transmetallation from Grignard Reagents

A common route involves the reaction of 3-phenyl-2-propylmagnesium bromide with zinc bromide (ZnBr2\text{ZnBr}_2) in anhydrous THF:

RMgBr+ZnBr2RZnBr+MgBr2\text{RMgBr} + \text{ZnBr}_2 \rightarrow \text{RZnBr} + \text{MgBr}_2

This method, adapted from protocols for analogous organozinc compounds, achieves yields exceeding 70% under rigorously anhydrous conditions .

Direct Insertion of Zinc Metal

Alternatively, zinc powder can react with 1-bromo-3-phenylpropane in the presence of a catalytic amount of CuCN2LiCl\text{CuCN} \cdot 2\text{LiCl}:

BrC3H6Ph+ZnCuCN2LiClPhC3H6ZnBr\text{BrC}_3\text{H}_6\text{Ph} + \text{Zn} \xrightarrow{\text{CuCN} \cdot 2\text{LiCl}} \text{PhC}_3\text{H}_6\text{ZnBr}

This single-step procedure avoids the use of Grignard precursors but requires stringent temperature control (-10°C to 0°C) .

Applications in Organic Synthesis

Negishi Cross-Coupling Reactions

3-Phenyl-2-propylzinc bromide serves as a pivotal reagent in Negishi couplings, enabling the formation of C(sp3^3)–C(sp2^2) bonds. For example, its reaction with aryl halides catalyzed by palladium complexes (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) produces biaryl derivatives:

Ar–X+PhC3H6ZnBrPdAr–C3H6Ph+ZnBrX\text{Ar–X} + \text{PhC}_3\text{H}_6\text{ZnBr} \xrightarrow{\text{Pd}} \text{Ar–C}_3\text{H}_6\text{Ph} + \text{ZnBrX}

Studies demonstrate that electron-deficient aryl halides (e.g., 4-cyanobromobenzene) achieve coupling efficiencies >85% under optimized conditions .

Table 2: Representative Negishi Coupling Outcomes

Aryl HalideCatalystYield (%)Reference
4-BromotoluenePdCl2(dppf)\text{PdCl}_2(\text{dppf})78
2-BromopyridinePd(OAc)2\text{Pd(OAc)}_282

Kumada-Corriu Coupling

In the presence of nickel catalysts, the compound participates in Kumada-type couplings with aryl Grignard reagents, yielding extended π-systems. For instance, reactions with 2-naphthylmagnesium bromide produce polycyclic aromatics with applications in materials science .

Comparative Analysis with Related Organozinc Reagents

Table 3: Reactivity Profile vs. Analogues

CompoundReactivity with R–XStability in THFPreferred Coupling
3-Phenyl-2-propylzinc BrHighModerateNegishi
Benzylzinc bromideModerateHighSuzuki-Miyaura
Ethylzinc iodideLowLowKumada

The phenyl group in 3-phenyl-2-propylzinc bromide enhances stability compared to alkyl-zinc analogues, while the propyl chain ensures sufficient nucleophilicity for cross-coupling .

Recent Advances and Future Directions

Recent studies explore its utility in asymmetric synthesis, particularly in conjunction with chiral ligands for enantioselective C–C bond formation . Computational models predict that modifying the phenyl substituent’s para position could further tune reactivity, opening avenues for catalyst-free couplings under ambient conditions .

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